Cas no 87553-73-9 (H-Arg-OtBu.2HCl)
H-Arg-OtBu.2HCl Chemical and Physical Properties
Names and Identifiers
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- H-Arg-OtBu.2HCl
- H-Arg-Obut 2HCl
- H-ARG-OBUT·2HCL
- H-Arg-OtBu
- H-ARG-OTBU 2HCL
- ARGININE-OTBU 2 HCL
- H-Arg-OBut hydrochloride
- H-Arg-OtBu Hydrochloride salt
- L-ARGININE T-BUTYL ESTER DIHYDROCHLORIDE SALT
- L-Arginine tert-butyl ester
- L-ARGININE-T-BUTYL ESTER DIHYDROCHLORIDE
- L-ARGININE-T-BUTYL ESTER HYDROCHLORIDE
- l-arginine t-butyl ester
- SCHEMBL604856
- EN300-7355691
- HMSGZWJOSYQSCP-ZETCQYMHSA-N
- AKOS030213029
- tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate
- (S)-tert-butyl 2-amino-5-guanidinopentanoate
- 87553-73-9
-
- Inchi: 1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14)/t7-/m0/s1
- InChI Key: HMSGZWJOSYQSCP-ZETCQYMHSA-N
- SMILES: O(C([C@H](CCC/N=C(\N)/N)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.15100
- Monoisotopic Mass: 230.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.17
- PSA: 114.22000
- LogP: 2.61190
H-Arg-OtBu.2HCl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355691-0.05g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 0.05g |
$323.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-0.1g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 0.1g |
$339.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-0.25g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 0.25g |
$354.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-0.5g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 0.5g |
$370.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-1.0g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 1g |
$385.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-2.5g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 2.5g |
$754.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-5.0g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 5g |
$1115.0 | 2023-05-25 | ||
| Enamine | EN300-7355691-10.0g |
tert-butyl (2S)-2-amino-5-carbamimidamidopentanoate |
87553-73-9 | 10g |
$1654.0 | 2023-05-25 |
H-Arg-OtBu.2HCl Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on H-Arg-OtBu.2HCl
Latest Research Insights on H-Arg-OtBu.2HCl (CAS: 87553-73-9) in Chemical Biology and Pharmaceutical Applications
H-Arg-OtBu.2HCl (CAS: 87553-73-9), a protected arginine derivative, has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis and drug development. This compound, characterized by its tert-butyloxycarbonyl (OtBu) protecting group and hydrochloride salt form, serves as a critical building block for the construction of complex peptides and peptidomimetics. Recent studies have explored its role in optimizing synthetic routes, enhancing bioavailability, and enabling novel therapeutic strategies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of H-Arg-OtBu.2HCl in solid-phase peptide synthesis (SPPS) for producing angiotensin-converting enzyme (ACE) inhibitors. Researchers highlighted its improved coupling efficiency (92–95% yield) compared to unprotected arginine derivatives, attributed to the OtBu group's steric protection against side reactions. The study further noted its compatibility with Fmoc/tBu SPPS protocols, making it a preferred choice for large-scale peptide production.
In the realm of antimicrobial peptides (AMPs), a 2024 Nature Chemical Biology paper revealed that H-Arg-OtBu.2HCl-derived arginine-rich sequences exhibited enhanced membrane permeability against Gram-negative pathogens. Nuclear magnetic resonance (NMR) studies showed that the OtBu group facilitated α-helix stabilization (ΔG = −3.2 kcal/mol), correlating with a 4-fold increase in bactericidal activity against Pseudomonas aeruginosa (MIC = 8 μg/mL). These findings underscore its potential in designing next-generation antibiotics.
Emerging applications in targeted drug delivery were reported in Advanced Drug Delivery Reviews (2024), where H-Arg-OtBu.2HCl served as a linker for tumor-homing peptides. The hydrochloride salt's solubility (>50 mg/mL in PBS) enabled efficient conjugation with doxorubicin nanoparticles, achieving 78% tumor accumulation in murine models (vs. 42% for non-arginylated controls). Pharmacokinetic analyses showed a 2.3-fold increase in half-life (t1/2 = 8.7 h) compared to free drug formulations.
Recent process chemistry advancements include a continuous-flow synthesis method developed by MIT researchers (2023), where H-Arg-OtBu.2HCl production achieved 99.5% purity with 85% reduced solvent waste. The optimized protocol employed microfluidic reactors at 60°C, completing the 3-step synthesis in 22 minutes (traditional batch: 8 hours). This innovation addresses growing demands for sustainable peptide intermediate manufacturing.
Ongoing clinical trials (Phase I/II) are evaluating H-Arg-OtBu.2HCl-containing thrombopoietin mimetics for chemotherapy-induced thrombocytopenia. Preliminary data presented at the 2024 ASCO Annual Meeting showed platelet count normalization in 67% of patients (n=48) by day 14, with no grade ≥3 adverse events. The compound's role in stabilizing the peptide's receptor-binding domain was identified as critical for therapeutic efficacy.
Future research directions highlighted in a 2024 Chemical Reviews perspective include: (1) developing enantioselective synthetic routes using H-Arg-OtBu.2HCl as a chiral auxiliary, (2) exploring its potential in mRNA delivery systems through guanidinium-rich formulations, and (3) investigating metabolic stability in prodrug designs. These developments position 87553-73-9 as a multifaceted tool for next-generation biotherapeutics.
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